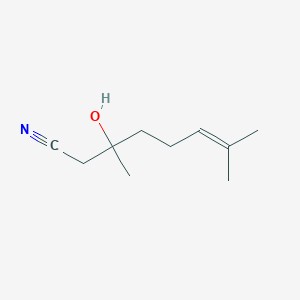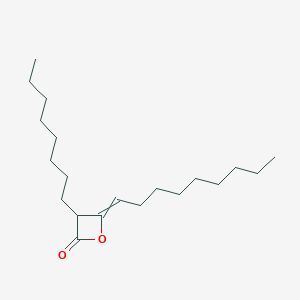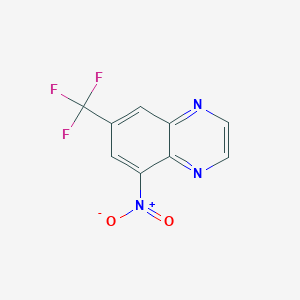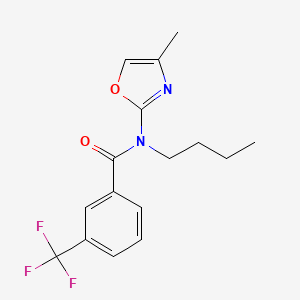
Hentriacontane-7,16,18-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriacontane-7,16,18-trione is a long-chain alkane derivative with three ketone functional groups located at the 7th, 16th, and 18th carbon positions. This compound is a member of the hentriacontane family, which is known for its presence in various natural sources such as beeswax and certain plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-7,16,18-trione typically involves the oxidation of hentriacontane using specific oxidizing agents. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the desired carbon positions to form the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hentriacontane-7,16,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
Hentriacontane-7,16,18-trione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Hentriacontane-7,16,18-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hentriacontane: A long-chain alkane without ketone groups.
Hentriacontane-7,16-dione: A similar compound with two ketone groups at the 7th and 16th positions.
Hentriacontane-7,16,18-triol: A compound with hydroxyl groups at the 7th, 16th, and 18th positions.
Uniqueness
Hentriacontane-7,16,18-trione is unique due to the presence of three ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying multi-functionalized long-chain alkanes and their applications in various fields.
Propriétés
Numéro CAS |
60368-10-7 |
|---|---|
Formule moléculaire |
C31H58O3 |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
hentriacontane-7,16,18-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
DVVJOZPBJUIMJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)



